molecular formula C7H16ClNO B8226423 (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride

(R)-(3-Methylpiperidin-3-yl)methanol hydrochloride

Cat. No.: B8226423
M. Wt: 165.66 g/mol
InChI Key: UXIXDMNTNWZQKI-OGFXRTJISA-N
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Description

®-(3-Methylpiperidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of ®-(3-Methylpiperidin-3-yl)methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of ®-3-methylpiperidin-3-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting ®-(3-Methylpiperidin-3-yl)methanol is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as recrystallization and purification techniques.

Chemical Reactions Analysis

®-(3-Methylpiperidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The hydroxyl group in ®-(3-Methylpiperidin-3-yl)methanol hydrochloride can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-(3-Methylpiperidin-3-yl)methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ®-(3-Methylpiperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

®-(3-Methylpiperidin-3-yl)methanol hydrochloride can be compared with other similar compounds, such as:

    (S)-(3-Methylpiperidin-3-yl)methanol hydrochloride: The enantiomer of the compound, which may have different biological activity and properties.

    ®-(3-Hydroxypiperidin-3-yl)methanol hydrochloride: A similar compound with a hydroxyl group at a different position, which may affect its reactivity and applications.

    ®-(3-Methylpiperidin-3-yl)ethanol hydrochloride: A compound with an ethyl group instead of a methyl group, which may influence its chemical and biological properties.

The uniqueness of ®-(3-Methylpiperidin-3-yl)methanol hydrochloride lies in its specific structure and the resulting properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

[(3R)-3-methylpiperidin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIXDMNTNWZQKI-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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